molecular formula C17H24ClFN2O2 B3027605 tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349715-73-6

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate

Cat. No.: B3027605
CAS No.: 1349715-73-6
M. Wt: 342.8
InChI Key: YAPOFKJYMFEHJH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate (Molecular Formula: C17H24ClFN2O2, Molecular Weight: 342.84) is a piperidine-carboxylate derivative utilized in scientific research and organic synthesis as a key chemical intermediate . Compounds featuring the tert-butoxycarbonyl (Boc) protected piperidine scaffold, such as this one, are highly valuable in medicinal chemistry for the exploration and development of novel bioactive molecules. While the specific mechanism of action for this compound is an area of ongoing research, its structural features make it a candidate for use in constructing more complex molecules that interact with enzymatic pathways. Research into similar chemical scaffolds has highlighted their potential in investigating bacterial targets. For instance, piperidine and piperazine-based intermediates are frequently employed in the synthesis of compounds designed to inhibit essential bacterial enzymes, such as those in the type II fatty acid biosynthesis (FASII) pathway . The FASII pathway is a validated target for antibiotic development because it is distinct from the mammalian system, offering potential for selective antibacterial action . This compound is intended for use by qualified researchers in laboratory settings exclusively. It is not for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted before handling. Researchers are advised to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection.

Properties

IUPAC Name

tert-butyl 4-[(5-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-10-13(18)4-5-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOFKJYMFEHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116024
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-73-6
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349715-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the piperidine ring.

    Substitution with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as thionyl chloride and fluorinating agents.

    Protection with tert-Butyl Group: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Implications:

  • This may enhance solubility but reduce membrane permeability.
  • Substituent Effects: The pyrazolyl-carbonyl group in the analog introduces a planar, conjugated system, which could stabilize interactions with aromatic residues in protein binding pockets. In contrast, the flexible benzylamino group in the target compound may allow for better conformational adaptation to target sites.

Pharmacological and Physicochemical Data

No direct pharmacological or solubility data for the target compound or its analog are provided in the evidence. However, structural features suggest:

  • The target compound’s halogenated benzylamino group could enhance lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate (CAS Number: 1349715-73-6) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a chloro-fluoro substituted benzyl group, suggesting possible interactions with biological targets.

The molecular formula of this compound is C17H24ClFN2O2, with a molecular weight of approximately 342.84 g/mol. The compound has a predicted boiling point of 423.1±45.0 °C and a density of 1.20±0.1 g/cm³ .

Research indicates that compounds similar to tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine derivatives often act as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. These inhibitors can enhance the efficacy of beta-lactam antibiotics by preventing the breakdown of these drugs by bacterial enzymes .

Biological Activity

The biological activity of this compound has been explored in various studies:

Case Studies

A few notable case studies have highlighted the potential applications and effectiveness of tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine derivatives:

  • Study on Beta-Lactamase Inhibition : A study published in Journal of Antibiotics evaluated the efficacy of various piperidine derivatives in inhibiting beta-lactamase enzymes. The results indicated that compounds with similar structural features to tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine showed significant inhibition rates, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
  • Pharmacokinetics and Toxicology : Another study focused on the pharmacokinetics and potential toxicity profiles of related compounds, indicating favorable absorption and distribution characteristics coupled with low toxicity in preliminary assessments .

Data Table

PropertyValue
Molecular FormulaC17H24ClFN2O2
Molecular Weight342.84 g/mol
Boiling Point423.1±45.0 °C (Predicted)
Density1.20±0.1 g/cm³ (Predicted)
pKa8.09± (Predicted)

Q & A

Basic: What experimental strategies can optimize the synthesis yield of tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate?

Methodological Answer:
To enhance yield, focus on reaction conditions such as temperature control and purification techniques. For example, highlights the use of ice-cooled conditions during intermediate steps to minimize side reactions. Post-reaction purification via silica gel column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity products. Additionally, optimizing stoichiometric ratios of reagents (e.g., tert-butyl carbamate derivatives and benzylamine intermediates) and monitoring reaction progress via TLC or HPLC can prevent overfunctionalization .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated in for a related piperidine-carboxylate compound (triclinic crystal system, α/β/γ angles reported with <0.01° precision) . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., 5-chloro-2-fluorobenzyl group integration).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C17_{17}H23_{23}ClFN2_2O2_2) with <2 ppm error tolerance .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
Refer to GHS-compliant protocols:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as similar piperidine derivatives exhibit respiratory irritation ().
  • Storage : Keep in dry, airtight containers at 2–8°C, away from oxidizing agents () .

Advanced: How can researchers resolve contradictions in reported stability data under varying storage conditions?

Methodological Answer:
Discrepancies often arise from differences in humidity and light exposure . For example:

  • states stability under dry, inert atmospheres , while notes decomposition at >25°C.
  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Compare degradation products (e.g., tert-butyl cleavage or piperidine ring oxidation) to identify critical factors .

Advanced: What strategies mitigate low purity during final-step purification?

Methodological Answer:
Low purity (<95%) often stems from residual solvents or unreacted intermediates. Solutions include:

  • Gradient elution optimization : Adjust mobile-phase ratios (e.g., 70:30 to 90:10 hexane:ethyl acetate) to improve separation () .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane (DCM) as solvents for high-crystallinity recovery.
  • Mass-directed preparative HPLC : Isolate target fractions via UV/Vis and MS triggers .

Advanced: How does the compound’s reactivity with strong oxidizing agents impact experimental design?

Methodological Answer:
identifies incompatibility with strong oxidizers (e.g., peroxides), which may degrade the piperidine ring or tert-butyl carbamate group. To mitigate:

  • Reaction Solvent Screening : Avoid polar aprotic solvents (DMF, DMSO) in oxidative environments. Use THF or acetonitrile with <50 ppm water content.
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress radical-mediated side reactions .

Advanced: How can researchers validate bioactivity data when encountering batch-to-batch variability?

Methodological Answer:
Variability often arises from residual metal catalysts (e.g., Pd in cross-coupling steps) or enantiomeric impurities .

  • Quality Control : Implement ICP-MS for trace metal analysis (detection limit <0.1 ppm).
  • Chiral HPLC : Verify enantiomeric excess (>98%) if the compound acts as a chiral scaffold in medicinal chemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate

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